molecular formula C19H14N4O4 B2581128 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid CAS No. 433966-58-6

4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid

Cat. No.: B2581128
CAS No.: 433966-58-6
M. Wt: 362.345
InChI Key: ZCHXWRCUBRKXLO-UHFFFAOYSA-N
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Description

4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid is a complex organic compound with the molecular formula C19H14N4O4. This compound is notable for its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core, a benzoic acid moiety, and an amino group. It is used in various scientific research applications due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid typically involves multiple steps:

    Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step often starts with the condensation of appropriate diamines with dicarbonyl compounds under acidic or basic conditions to form the quinoxaline ring.

    Introduction of the Methoxycarbonyl Group: The methoxycarbonyl group can be introduced via esterification reactions, often using methanol and a suitable acid catalyst.

    Amination: The amino group is typically introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor.

    Attachment of the Benzoic Acid Moiety: This can be achieved through coupling reactions, such as Suzuki or Heck coupling, using appropriate benzoic acid derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions (e.g., solvents, temperature control).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-amino-3-(methoxycarbonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl]benzoic acid methyl ester
  • This compound ethyl ester

Uniqueness

Compared to similar compounds, this compound is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(2-amino-3-methoxycarbonylpyrrolo[3,2-b]quinoxalin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c1-27-19(26)14-15-17(22-13-5-3-2-4-12(13)21-15)23(16(14)20)11-8-6-10(7-9-11)18(24)25/h2-9H,20H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHXWRCUBRKXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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